Ácido 3-(1,3-benzoxazol-2-iltio)propanoico

Descripción general

Descripción

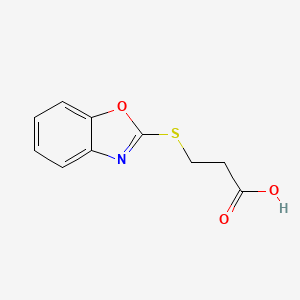

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 g/mol . This compound is characterized by the presence of a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of benzoxazole derivatives, including 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, in anticancer therapies. Benzoxazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that benzoxazole derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Aboulwafa et al. (2023) | MCF-7 (Breast Cancer) | 15 | Caspase activation |

| Wu et al. (2023) | A549 (Lung Cancer) | 10 | Cell cycle arrest |

Antiviral Properties

Benzoxazole derivatives have also shown promise as antiviral agents. A recent investigation indicated that these compounds could inhibit viral replication in vitro, suggesting their potential use in treating viral infections .

Herbicidal Activity

Benzoxazole compounds are being explored as potential herbicides due to their ability to disrupt plant growth. Research indicates that certain derivatives can inhibit specific enzymes involved in plant metabolism, leading to effective weed control .

| Study | Target Plant | Effect | Concentration (g/ha) |

|---|---|---|---|

| Zou et al. (2023) | Amaranthus retroflexus | Growth inhibition | 1.5 |

| Demmer & Bunch (2015) | Brassica napus | Germination delay | 2.0 |

Case Studies

- Anticancer Study : A comprehensive study on the effects of benzoxazole derivatives on MCF-7 breast cancer cells revealed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms.

- Herbicidal Efficacy : Field trials demonstrated that specific concentrations of benzoxazole-based herbicides effectively controlled weed populations without adversely affecting crop yield.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid typically involves the reaction of 2-mercaptobenzoxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzoxazole derivatives .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can form hydrogen bonds and other non-covalent interactions with target proteins, leading to inhibition or modulation of their activity. The sulfur atom in the compound can also participate in redox reactions, influencing cellular pathways and signaling.

Comparación Con Compuestos Similares

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid can be compared with other benzoxazole derivatives, such as:

2-Mercaptobenzoxazole: A precursor in the synthesis of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid, known for its thiol group.

Benzoxazole-2-carboxylic acid: Another benzoxazole derivative with a carboxylic acid group at the 2-position.

2-Aminobenzoxazole: Contains an amino group at the 2-position, used in the synthesis of various pharmaceuticals.

The uniqueness of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid lies in its combination of the benzoxazole ring with a propanoic acid moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and molecular interactions based on various studies and research findings.

- Molecular Formula : C₉H₉N₃O₂S

- Molar Mass : 207.24 g/mol

- Structural Characteristics : The compound features a benzoxazole moiety linked to a propanoic acid through a sulfanyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity and Antitumor Effects

Cytotoxicity assays conducted on different cancer cell lines reveal the compound's potential as an antitumor agent. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays.

Table 2: Cytotoxicity of 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic Acid

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 83.20 ± 2.25 |

| MCF-7 | >100 |

| HCT-116 | >100 |

The results indicate that while the compound shows some cytotoxic effects against K562 cells, it does not exhibit significant activity against other tested lines compared to established chemotherapeutics like doxorubicin.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with various biological targets. The binding energies and inhibition constants were calculated for several receptors.

Table 3: Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki µM) |

|---|---|---|

| PPARγ | -8.47 | 0.62 |

| VEGFR2 | -9.43 | 0.121 |

| TXAS | -9.07 | 0.225 |

These findings suggest that the compound has a strong affinity for PPARγ and VEGFR2, which are crucial in regulating metabolic processes and angiogenesis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, drawing parallels with 3-(1,3-Benzoxazol-2-ylsulfanyl)propanoic acid:

- Antimicrobial Efficacy : A study found that compounds with similar structural motifs exhibited potent antimicrobial effects against multidrug-resistant strains.

- Cytotoxicity Profiles : Research on thiazole derivatives indicated that modifications in the benzoxazole structure could enhance cytotoxicity against specific cancer cell lines.

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds revealed high gastrointestinal absorption and limited blood-brain barrier penetration, suggesting a favorable profile for oral administration.

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-9(13)5-6-15-10-11-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPKNYUHIYHYBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353406 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60788-67-2 | |

| Record name | 3-(1,3-benzoxazol-2-ylsulfanyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.